molecular formula C11H10F3N3 B12065079 4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline CAS No. 49612-03-5

4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline

Katalognummer: B12065079
CAS-Nummer: 49612-03-5
Molekulargewicht: 241.21 g/mol
InChI-Schlüssel: LKTGVCXKNSHIAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H10N3F3 It is a quinoline derivative characterized by the presence of hydrazinyl, methyl, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline typically involves the reaction of 2-methyl-8-(trifluoromethyl)quinoline with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations to improve yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with modified functional groups, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological molecules, potentially leading to the inhibition of enzymes or other proteins. The trifluoromethyl group may enhance the compound’s stability and bioavailability, contributing to its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Hydrazino-6-(trifluoromethyl)quinoline
  • 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline
  • 4-Hydrazino-8-(trifluoromethyl)quinoline hydrochloride

Uniqueness

4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline is unique due to the specific combination of functional groups it possesses. The presence of both hydrazinyl and trifluoromethyl groups imparts distinct chemical properties, making it a valuable compound for various research applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological and industrial uses .

Eigenschaften

CAS-Nummer

49612-03-5

Molekularformel

C11H10F3N3

Molekulargewicht

241.21 g/mol

IUPAC-Name

[2-methyl-8-(trifluoromethyl)quinolin-4-yl]hydrazine

InChI

InChI=1S/C11H10F3N3/c1-6-5-9(17-15)7-3-2-4-8(10(7)16-6)11(12,13)14/h2-5H,15H2,1H3,(H,16,17)

InChI-Schlüssel

LKTGVCXKNSHIAV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.